molecular formula C23H18Cl2N6O2 B11525176 N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11525176
M. Wt: 481.3 g/mol
InChI Key: QLDWNUSXRXVQFP-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound with a unique structure that includes a dichlorobenzyl group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine hydrate to form the hydrazide.

    Formation of the Schiff base: The hydrazide is then reacted with an aldehyde or ketone to form the Schiff base.

    Introduction of the tetrazole ring: The Schiff base is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The tetrazole ring and dichlorobenzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]phenyl}methylidene]-4-[(diethylamino)methyl]-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and dichlorobenzyl group makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C23H18Cl2N6O2

Molecular Weight

481.3 g/mol

IUPAC Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C23H18Cl2N6O2/c24-19-11-10-18(20(25)12-19)15-33-21-9-5-4-8-17(21)13-26-27-22(32)14-31-29-23(28-30-31)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,32)/b26-13+

InChI Key

QLDWNUSXRXVQFP-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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